N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C11H13N3O3S3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13N3O3S3/c1-2-3-7-20(16,17)11-14-13-10(19-11)12-9(15)8-5-4-6-18-8/h4-6H,2-3,7H2,1H3,(H,12,13,15) |
InChI Key |
BRYKNVMAYYBUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Table 1. Key Reaction Parameters for Intermediate Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole formation | Hydrazine-carbodithioates, EtOH, reflux | 65–78 | |
| Sulfonation | H₂O₂, acetic acid, 80°C | 82 | |
| Amide coupling | EDC/HOBt, CH₃CN, 24 h | 70–85 |
Structural Validation and Characterization
- Spectroscopy : IR (C=O at 1,650 cm⁻¹, S=O at 1,150 cm⁻¹), ¹H NMR (thiophene protons at δ 7.05–7.35 ppm).
- Mass spectrometry : Molecular ion peaks align with theoretical m/z (e.g., 211.324 for thiophene-carboxamide derivatives).
Challenges and Optimization
- Stereoselectivity : The (2E)-configuration is stabilized by intramolecular hydrogen bonding, confirmed via NOESY.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves geometric isomers.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features and Physical Properties
Key Observations :
- Sulfonyl-containing derivatives (e.g., ) exhibit higher molecular weights (~400–775 Da) and variable melting points (171–295°C) depending on substituent bulk and symmetry .
- Thiophene-containing analogs (e.g., 11f) demonstrate elevated melting points (>240°C), likely due to π-π stacking interactions from aromatic systems .
Key Observations :
- Sulfonyl and nitro groups enhance anticancer potency, as seen in ’s compound (IC50 = 12.4 μM for HeLa cells) .
- Thiophene and chromene moieties (e.g., 11f) may broaden bioactivity spectra, though specific data are lacking .
Molecular Docking and Computational Insights
- Thiadiazole derivatives (e.g., ) show strong binding to dihydrofolate reductase (DHFR), a key anticancer target, via hydrogen bonding and π-stacking .
- The butylsulfonyl group in the target compound may occupy hydrophobic pockets in enzyme active sites, similar to chlorophenyl substituents in ’s derivatives .
Biological Activity
N-[(2E)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]thiophene-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring system, which is recognized for its ability to interact with various biological targets. The butylsulfonyl and thiophene moieties enhance its pharmacological profile by potentially improving solubility and binding affinity to target proteins.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for their broad range of biological activities, including:
- Anticancer Activity : Many thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation.
- Antimicrobial Effects : Thiadiazoles are also noted for their activity against bacteria and fungi.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against multiple cancer cell lines, including HepG-2 (liver), MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) with IC50 values ranging from 3.97 to 9.62 μM .
-
Mechanistic Studies :
- Inhibitory activity against VEGFR-2 tyrosine kinase was observed with IC50 values between 8.2 to 11.5 nM for several derivatives . This suggests that the compound may hinder angiogenesis in tumors.
- Molecular docking studies revealed strong binding interactions between the compound and target enzymes, elucidating its potential as a selective inhibitor .
Case Studies
Several case studies have explored the biological activity of thiadiazole derivatives:
- In Vivo Studies : In an investigation into renal ischemia/reperfusion injury, thiadiazole derivatives showed protective effects through anti-apoptotic mechanisms . For instance, compound 2c significantly reduced tissue damage and exhibited potent anti-apoptotic activity.
- Structure-Activity Relationship (SAR) : A study focused on optimizing the structure of thiadiazole derivatives identified key substituents that enhanced anticancer activity against c-Met mutants . The most promising derivative showed IC50 values as low as 34.48 nM.
Comparative Biological Activity Table
| Compound Name | Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| N-[...]-thiophene | VEGFR-2 | 8.2 - 11.5 nM | Tyrosine kinase inhibition |
| Compound 2c | Renal I/R injury | Not specified | Anti-apoptotic |
| Compound 51am | c-Met | 34.48 nM | Cell cycle arrest and apoptosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
